

# Application Notes and Protocols: In Vivo Administration of VT107 in Mouse Models

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Compound of Interest		
Compound Name:	VT107	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of **VT107**, a TEAD palmitoylation inhibitor, in mouse models. The information is curated for professionals in oncology and drug development research.

### **Introduction to VT107**

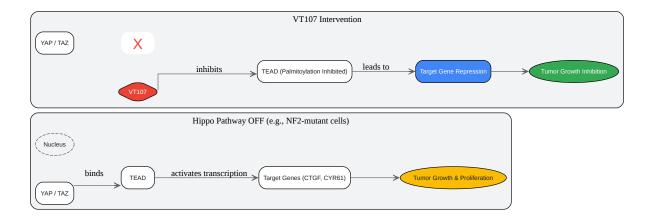
VT107 is a small molecule inhibitor that targets the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins. TEADs are the final effectors of the Hippo signaling pathway. In many cancers, particularly those with mutations in the NF2 gene, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of the transcriptional co-activators YAP and TAZ. The formation of the YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation and survival. By inhibiting TEAD auto-palmitoylation, VT107 disrupts the YAP/TAZ-TEAD interaction, thereby suppressing tumor growth. VT107 is characterized as a broader-spectrum TEAD inhibitor.[1]

### **Mechanism of Action**

The primary mechanism of **VT107** involves occupying the central lipid pocket of TEAD proteins, which is essential for the covalent attachment of a palmitate group. This auto-palmitoylation is a critical step for the subsequent interaction with YAP and TAZ. By blocking this process, **VT107** effectively inhibits the transcription of downstream target genes, such as Connective Tissue



Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61), leading to reduced cell proliferation.



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Caption: **VT107** inhibits TEAD palmitoylation, disrupting YAP/TAZ binding and downstream signaling.

# Data Presentation: In Vivo Studies of TEAD Inhibitors

The following table summarizes key parameters from in vivo studies of TEAD inhibitors, including VT103 and VT104, which are structurally and functionally related to **VT107**. This data can serve as a reference for designing experiments with **VT107**.



Parameter	VT103 (TEAD1- selective)	VT104 (Broader- spectrum)	Reference
Mouse Model	NCI-H226 CDX	NCI-H226 CDX	[1]
Administration Route	Oral (PO), once daily (QD)	Oral (PO)	[1]
Efficacious Dose	10 mg/kg, PO, QD	Not specified	[1]
Pharmacodynamic Effect	Dose-dependent downregulation of CTGF and CYR61 in tumors	Not specified	[1]
Oral Bioavailability	≥75%	≥75%	[1]
Half-life (mice)	>12 hours	>12 hours	[1]

### **Experimental Protocols**

## Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol details the establishment of a human mesothelioma xenograft model to evaluate the anti-tumor efficacy of **VT107**.

### Materials:

- NF2-deficient mesothelioma cell line (e.g., NCI-H226)
- Female athymic nude mice (6-8 weeks old)
- Cell culture medium and supplements
- Matrigel® Basement Membrane Matrix
- VT107 compound
- Vehicle for oral administration (e.g., 0.5% methylcellulose)

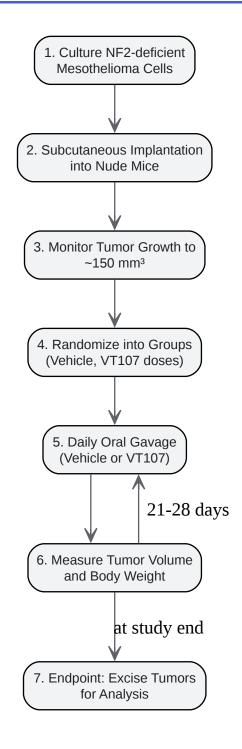


· Calipers, syringes, gavage needles

#### Procedure:

- Cell Preparation: Culture NCI-H226 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at 80-90% confluency.
- Tumor Implantation: Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of  $5x10^7$  cells/mL. Subcutaneously inject 100  $\mu$ L of the cell suspension into the right flank of each mouse.
- Tumor Monitoring and Grouping: Monitor tumor growth with calipers. When tumors reach an average volume of approximately 150 mm<sup>3</sup>, randomize mice into treatment and control groups (n=5 per group).
- Drug Administration:
  - Prepare VT107 in the vehicle at the desired concentrations.
  - Administer VT107 or vehicle orally via gavage once daily.
  - Monitor body weight and tumor volume 2-3 times per week.
- Endpoint and Tissue Collection: Euthanize mice when tumors in the control group reach the pre-defined size limit. Excise tumors, weigh them, and collect samples for pharmacodynamic analysis.





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Caption: Experimental workflow for an in vivo xenograft efficacy study.

# Protocol 2: Pharmacodynamic Analysis of Target Gene Expression



This protocol is for assessing the in-tumor biological activity of **VT107** by measuring the expression of TEAD target genes.

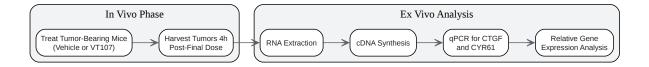
#### Materials:

- Tumor samples from the efficacy study (Protocol 1)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH)
- Real-time PCR instrument

#### Procedure:

- Sample Preparation: Use tumors harvested from mice treated with vehicle or **VT107**. For optimal results, tumors should be collected a few hours (e.g., 4 hours) after the final dose to capture the peak pharmacodynamic effect.[1]
- RNA Extraction: Immediately following excision, snap-freeze tumors in liquid nitrogen.
  Extract total RNA from a portion of the tumor tissue according to the manufacturer's protocol.
- cDNA Synthesis: Perform reverse transcription of 1-2 μg of total RNA to synthesize cDNA.
- Quantitative PCR (qPCR):
  - Set up qPCR reactions using primers for human CTGF and CYR61.
  - Run the qPCR plate on a real-time PCR instrument.
- Data Analysis:
  - Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the VT107-treated groups to the vehicle control group.
  - Evaluate the dose-dependent effect of **VT107** on the downregulation of target genes.





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Caption: Workflow for pharmacodynamic analysis of TEAD target genes in tumor tissue.

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### References

- 1. aacrjournals.org [aacrjournals.org]
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